Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine
Overview
Description
Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine is a complex organic compound that features a thiazole ring, a dimethylamino group, and a methylurea moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Scientific Research Applications
Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine has several scientific research applications:
Safety and Hazards
Mechanism of Action
Mode of Action
If we consider its structural similarity to nizatidine, it may act as a competitive inhibitor of histamine at the h2-receptors . By inhibiting the action of histamine on stomach cells, it could potentially reduce stomach acid production .
Biochemical Pathways
Inhibition of the H2-receptors by Nizatidine leads to a reduction in gastric acid secretion .
Result of Action
If it acts similarly to nizatidine, it may lead to a reduction in gastric acid secretion, potentially providing relief from conditions such as gastroesophageal reflux disease (gerd) and peptic ulcer disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Methylurea Moiety: The final step involves the reaction of the intermediate compound with methyl isocyanate to form the methylurea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Dimethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine is unique due to its combination of a thiazole ring, a dimethylamino group, and a methylurea moiety.
Properties
IUPAC Name |
1-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS2/c1-12-11(16)13-4-5-17-7-9-8-18-10(14-9)6-15(2)3/h8H,4-7H2,1-3H3,(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBNSHDHDTRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCSCC1=CSC(=N1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-81-0 | |
Record name | Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-methylureido nizatidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(N'-METHYL-2-NITRO-1,1-ETHENEDIAMINO) N'-METHYLUREIDO NIZATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6F3U87J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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